1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide
Description
The compound 1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide features a 4-methoxybenzenesulfonyl group attached to a piperidine ring, which is linked via a carboxamide bond to a 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl moiety. This structure combines key pharmacophoric elements:
- Piperidine-4-carboxamide: Provides conformational rigidity and hydrogen-bonding capabilities .
- 3-Methyl-1-(propan-2-yl)-1H-pyrazole: Contributes steric bulk and metabolic stability .
Synthetic routes for analogous compounds involve coupling sulfonamide intermediates with heterocyclic amines via carbodiimide-mediated reactions .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-14(2)24-19(13-15(3)22-24)21-20(25)16-9-11-23(12-10-16)29(26,27)18-7-5-17(28-4)6-8-18/h5-8,13-14,16H,9-12H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZGTVSKVYBCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the isopropyl and methyl groups: These groups can be introduced via alkylation reactions.
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization of appropriate precursors.
Coupling reactions: The final coupling of the pyrazole and piperidine moieties can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Sulfonamide Group (Ar-SO₂-NR₂)
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Hydrolysis : Under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the sulfonamide bond cleaves to yield 4-methoxybenzenesulfonic acid and the corresponding amine.
Data : Hydrolysis at pH < 2 or pH > 12 leads to >80% degradation within 6 hours .
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Electrophilic Substitution : The electron-rich 4-methoxyphenyl group undergoes nitration or halogenation at the para position relative to the methoxy group .
Carboxamide Group (-CONHR)
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Hydrolysis : Acidic (H₂SO₄) or enzymatic (peptidases) conditions convert the carboxamide to carboxylic acid.
Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly at pH < 4 or pH > 10 .
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Nucleophilic Substitution : Reacts with Grignard reagents (e.g., RMgX) to form ketones or secondary amines .
Pyrazole Ring
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Electrophilic Aromatic Substitution : Bromination or iodination occurs at the C4 position of the pyrazole ring under mild conditions (e.g., NBS in DMF) .
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Alkylation : The isopropyl group at N1 can undergo further alkylation with alkyl halides (e.g., CH₃I) in the presence of NaH .
Stability Under Reaction Conditions
Enzymatic Interactions
The compound’s sulfonamide group inhibits enzymes like carbonic anhydrase (CA) and cyclooxygenase (COX) via coordination to Zn²⁺ or Fe³⁺ in active sites .
Kinetic Data :
Metabolic Pathways
In vivo, the compound undergoes hepatic metabolism primarily via:
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Oxidative Dealkylation : Removal of the isopropyl group from the pyrazole ring (CYP3A4-mediated) .
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Sulfonamide Hydrolysis : Formation of 4-methoxybenzenesulfonic acid (major urinary metabolite) .
Key Research Findings
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The sulfonamide group’s electron-withdrawing nature stabilizes the carboxamide against enzymatic hydrolysis, enhancing bioavailability .
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Pyrazole ring substitution (e.g., bromination) improves CA inhibitory activity by 40% .
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Stability in DMF/DCM solvents makes it suitable for Pd-catalyzed cross-coupling reactions .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of compounds similar to 1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide as anticancer agents. For instance, pyrazole derivatives have been identified as inhibitors of protein kinase D (PKD), which plays a critical role in cancer cell proliferation and invasion. These compounds have shown promise in inhibiting prostate cancer cell growth by inducing G2/M arrest and blocking migration and invasion .
Neurological Applications
Compounds in the piperidine class have been investigated for their effects on neurotransmission. Specifically, they may modulate dopamine receptors, making them potential candidates for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia . The mechanism of action typically involves interaction with specific molecular targets that modulate various biological pathways.
Carbonic Anhydrase Inhibition
Research into similar piperidine derivatives has identified their role as inhibitors of carbonic anhydrase, an enzyme implicated in several physiological processes including respiration and acid-base balance. The inhibition of this enzyme can have therapeutic implications for conditions such as glaucoma and epilepsy .
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of pyrazole derivatives, including those structurally related to This compound . The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Neurological Modulation Research
Another study focused on the modulation of dopamine neurotransmission by piperidine derivatives. It highlighted the potential use of these compounds in treating neurodegenerative diseases by restoring normal neurotransmitter levels .
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to specific enzymes, receptors, or proteins.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Key Findings :
Pyrazole-Containing Compounds
Pyrazole rings with alkyl or aryl substitutions influence binding affinity and selectivity:
Key Findings :
- The 1-(propan-2-yl) group (common in the target compound and Voxelotor) enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
Piperidine/Piperazine Derivatives
Piperidine and piperazine moieties influence pharmacokinetics and receptor interactions:
Key Findings :
- Piperidine-based compounds (e.g., the target compound) exhibit higher lipophilicity than piperazine analogs, improving blood-brain barrier penetration .
- The carboxamide group in piperidine derivatives facilitates hydrogen bonding with biological targets, such as proteases or kinases .
Carboxamide Linkages
The carboxamide bond is critical for molecular recognition:
Key Findings :
- Pyrazole-5-yl carboxamide (target compound) may offer better conformational flexibility compared to rigid thiazole-based analogs .
Biological Activity
The compound 1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a piperidine ring, a pyrazole moiety, and a methoxybenzenesulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 398.5 g/mol. The presence of these functional groups is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives possess antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The inhibition zones reported for related compounds range from moderate (8 mm) to strong (up to 15 mm) against these pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 |
| Compound B | Escherichia coli | 10 |
| Compound C | Bacillus subtilis | 15 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Similar derivatives have been reported to inhibit acetylcholinesterase and urease effectively. For instance, certain piperidine derivatives demonstrated IC50 values as low as 2.14 µM against urease, indicating potent inhibitory effects .
Anticancer Properties
Emerging studies suggest that compounds with sulfonamide groups may exhibit anticancer properties. For example, sulfonamide derivatives have been investigated for their ability to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of piperidine derivatives, including the compound . The synthesized compounds were evaluated for their biological activities through various assays, including antimicrobial susceptibility tests and enzyme inhibition assays. Results indicated promising activity against several bacterial strains and significant enzyme inhibition .
Case Study 2: Molecular Docking Studies
In silico studies using molecular docking techniques revealed that the compound effectively binds to target enzymes, suggesting a mechanism for its inhibitory action. The binding affinities were calculated using software tools that simulate interactions at the molecular level, providing insights into how structural modifications could enhance efficacy .
Q & A
Synthesis and Optimization
Q: What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity? A: The compound is synthesized via multi-step protocols, typically starting with condensation of substituted pyrazole and piperidine precursors. Key steps include:
- Pyrazole Core Formation : Cyclization of hydrazine derivatives with β-keto esters or enol ethers under acidic conditions (e.g., ethanol with catalytic H₂SO₄) .
- Sulfonylation : Reaction of the pyrazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Piperidine Coupling : Amide bond formation between the sulfonylated pyrazole and piperidine-4-carboxylic acid derivatives using coupling agents like EDCI/HOBt .
Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–5°C for sulfonylation) and solvent polarity (DMF for amidation). Purity is enhanced via recrystallization from ethanol/water mixtures .
Structural Characterization
Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: A combination of spectroscopic and chromatographic techniques is essential:
- ¹H/¹³C NMR : Key signals include the piperidine methylene protons (δ 2.5–3.5 ppm) and the 4-methoxybenzenesulfonyl aromatic protons (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Confirms sulfonamide (1320–1350 cm⁻¹, S=O stretch) and carboxamide (1650–1680 cm⁻¹, C=O stretch) functionalities .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~490) .
Structure-Activity Relationship (SAR) Analysis
Q: How do structural modifications (e.g., substituents on pyrazole or benzenesulfonyl groups) influence biological activity? A: SAR studies on analogous compounds reveal:
Methodology : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., fluorescence-based) and correlate with LogP calculations .
Computational Modeling
Q: What computational strategies are used to predict binding modes and physicochemical properties? A: Advanced approaches include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase IX). The sulfonamide group often coordinates with Zn²⁺ in the active site .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- MD Simulations : Evaluate conformational stability of the piperidine ring in aqueous environments .
Resolving Contradictory Biological Data
Q: How should researchers address discrepancies in reported biological activities across studies? A: Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., colorimetric) and cell-based (e.g., proliferation inhibition) assays .
- Structural Confirmation : Re-analyze compound batches via NMR and LC-MS to rule out degradation .
- Meta-Analysis : Compare data across studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
Metabolic Stability Profiling
Q: What methodologies assess metabolic stability, and how can structural tweaks improve pharmacokinetics? A: Key approaches:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Half-life (t₁/₂) <30 min indicates poor stability .
- Metabolite ID : Use high-resolution MS to identify oxidation sites (e.g., piperidine ring or isopropyl group) .
- Optimization : Introduce electron-withdrawing groups (e.g., fluorine) on the benzenesulfonyl moiety to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
